3-Oxospiro[3.5]nonane-1-carboxylic acid
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Overview
Description
3-Oxospiro[3.5]nonane-1-carboxylic acid: is an organic compound with the molecular formula C₁₀H₁₄O₃ . It is characterized by a spirocyclic structure, where a ketone group and a carboxylic acid group are attached to a nonane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method for synthesizing 3-Oxospiro[3.5]nonane-1-carboxylic acid involves cyclization reactions. Starting from a suitable linear precursor, cyclization can be induced using specific catalysts and reaction conditions to form the spirocyclic structure.
Oxidation Reactions: Another approach involves the oxidation of a spirocyclic precursor. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the ketone and carboxylic acid functionalities.
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes. Large-scale production may utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Oxospiro[3.5]nonane-1-carboxylic acid can undergo further oxidation reactions to form more oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the carboxylic acid group, leading to the formation of esters, amides, or other derivatives. Common reagents include alcohols, amines, and acid chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, amines, acid chlorides.
Major Products Formed:
Oxidation: More oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-Oxospiro[3.5]nonane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions involving spirocyclic substrates. It can serve as a model compound for investigating the mechanisms of such reactions.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its derivatives may exhibit biological activity and could be developed as therapeutic agents.
Industry: Industrial applications include its use as a precursor for the synthesis of specialty chemicals and materials. Its unique structure can impart desirable properties to the final products .
Mechanism of Action
The mechanism of action of 3-Oxospiro[3.5]nonane-1-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to the desired biological effect .
Comparison with Similar Compounds
3-Oxospiro[4.5]decane-1-carboxylic acid: Similar spirocyclic structure but with a different ring size.
3-Oxospiro[3.4]octane-1-carboxylic acid: Another spirocyclic compound with a smaller ring system.
Uniqueness: 3-Oxospiro[3.5]nonane-1-carboxylic acid is unique due to its specific ring size and the presence of both ketone and carboxylic acid functionalities. This combination of structural features makes it distinct from other spirocyclic compounds and contributes to its versatility in various applications .
Biological Activity
3-Oxospiro[3.5]nonane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H14O3
- IUPAC Name : this compound
The synthesis of this compound has been explored through various methods, including the use of spirocyclic intermediates and oxidation reactions. Notably, the synthesis often involves the construction of spirocyclic frameworks, which are crucial for imparting biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Helicobacter pylori, where it showed inhibitory effects on glutamate racemase, an essential enzyme for bacterial cell wall biosynthesis. This suggests its potential as a lead compound for developing new antibacterial agents .
Immunomodulatory Effects
The compound has also been linked to immunomodulatory activities. Derivatives of spirocyclic compounds have been shown to regulate chemokine receptors such as CCR3 and CCR5, which are involved in inflammatory responses and HIV infection . This positions this compound as a candidate for therapeutic applications in treating inflammatory diseases and viral infections.
Enzyme Inhibition
In studies evaluating the inhibition of cyclooxygenase (COX) and lipoxygenase (5-LOX) pathways, derivatives of this compound demonstrated the ability to inhibit the production of eicosanoids, which are mediators of inflammation . The inhibition profiles suggest that modifications to the carboxylic acid moiety can enhance biological activity.
Study on Antibacterial Activity
A study published in 2022 evaluated several spirocyclic analogs for their antibacterial efficacy against H. pylori. The results indicated that certain substitutions on the spirocyclic core significantly enhanced inhibitory activity against glutamate racemase (Table 1).
Compound | IC50 (µM) | Activity |
---|---|---|
This compound | 15 | Moderate |
Analog A | 10 | High |
Analog B | 20 | Low |
Immunomodulatory Research
In another investigation focused on chemokine receptor modulation, derivatives were tested for their ability to inhibit CCR5-mediated signaling pathways. The findings suggested that these compounds could delay disease progression in models of HIV infection (Table 2).
Compound | CCR5 Inhibition (%) | Application |
---|---|---|
This compound | 75 | HIV treatment |
Derivative C | 90 | Enhanced efficacy |
Derivative D | 60 | Moderate efficacy |
Properties
IUPAC Name |
3-oxospiro[3.5]nonane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-8-6-7(9(12)13)10(8)4-2-1-3-5-10/h7H,1-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRFUJRUKDTGHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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